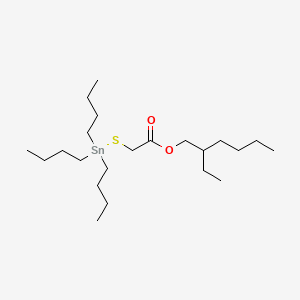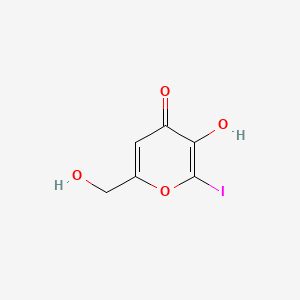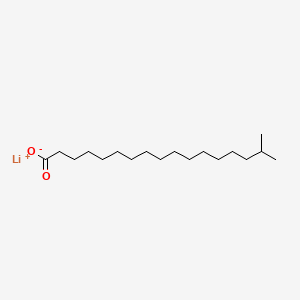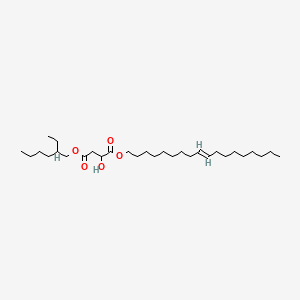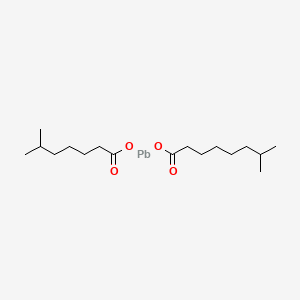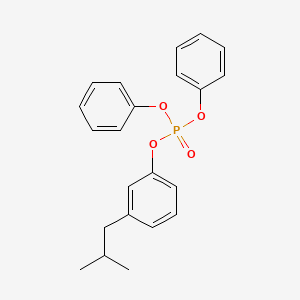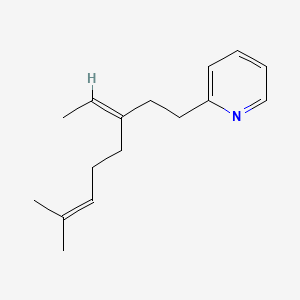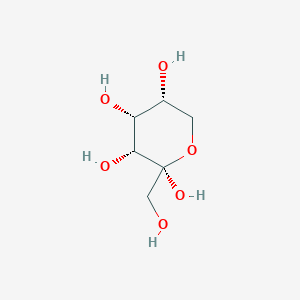
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is an organosilicon compound characterized by the presence of a propanamine backbone substituted with dihexylmethylsilyl and diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- typically involves the reaction of 1-propanamine with dihexylmethylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted products where the amine group is replaced by other functional groups.
Applications De Recherche Scientifique
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
Mécanisme D'action
The mechanism of action of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- involves its interaction with molecular targets through its amine and silyl groups. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanamine, 3-(diethoxymethylsilyl)-: Similar in structure but with ethoxy groups instead of hexyl groups.
1-Propanamine, 3-(triethoxysilyl)-: Contains three ethoxy groups attached to the silicon atom.
Uniqueness
1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl- is unique due to the presence of dihexylmethylsilyl and diethyl groups, which impart distinct chemical properties. These substitutions can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
This detailed article provides a comprehensive overview of 1-Propanamine, 3-(dihexylmethylsilyl)-N,N-diethyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
60197-38-8 |
|---|---|
Formule moléculaire |
C20H45NSi |
Poids moléculaire |
327.7 g/mol |
Nom IUPAC |
3-[dihexyl(methyl)silyl]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C20H45NSi/c1-6-10-12-14-18-22(5,19-15-13-11-7-2)20-16-17-21(8-3)9-4/h6-20H2,1-5H3 |
Clé InChI |
ATLPCEUDSXNCCT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](C)(CCCCCC)CCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


